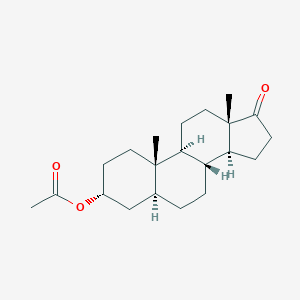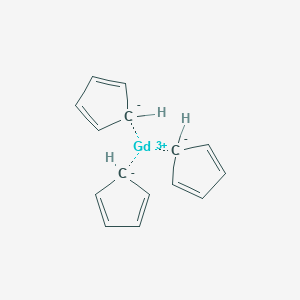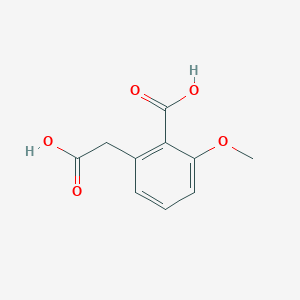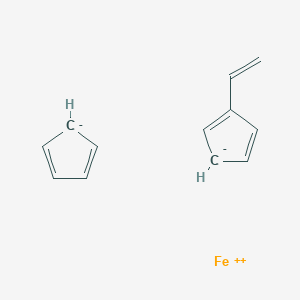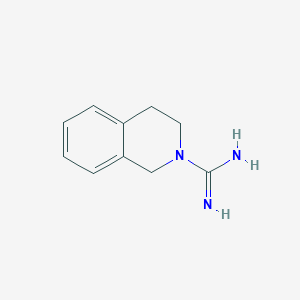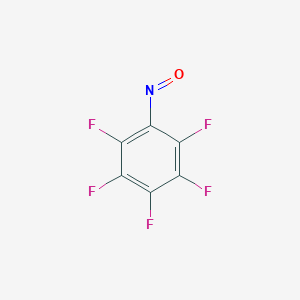
Pentafluoronitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoronitrosobenzene (PNB) is a chemical compound that is widely used in scientific research for its unique properties. It is a pale yellow crystalline solid that is highly reactive and is commonly used as a nitrosating agent in organic synthesis. The compound is also known for its potential applications in the field of medicine and healthcare.
Mechanism of Action
Pentafluoronitrosobenzene is a highly reactive compound that is known for its ability to introduce nitroso groups into organic molecules. The mechanism of action of this compound involves the transfer of a nitroso group to the target molecule, which can result in the formation of a new compound with unique properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. The compound has also been shown to have potential anti-cancer properties and is being studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of Pentafluoronitrosobenzene is its unique reactivity, which makes it a valuable tool in organic synthesis. However, the compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive and can be difficult to obtain in large quantities.
Future Directions
There are many potential future directions for research involving Pentafluoronitrosobenzene. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another area of interest is the study of this compound's potential anti-cancer properties and its use in cancer therapy. Additionally, there is potential for the development of new synthetic methods using this compound as a reagent.
Synthesis Methods
Pentafluoronitrosobenzene is synthesized by the reaction of pentafluorobenzene with nitrosyl fluoride. The reaction is carried out under controlled conditions and requires the use of specialized equipment to ensure safety. The resulting product is then purified through a series of chemical processes to obtain the final product.
Scientific Research Applications
Pentafluoronitrosobenzene is widely used in scientific research for its unique properties. It is commonly used as a nitrosating agent in organic synthesis, where it is used to introduce nitroso groups into organic molecules. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
| 1423-13-8 | |
Molecular Formula |
C6F5NO |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-nitrosobenzene |
InChI |
InChI=1S/C6F5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9 |
InChI Key |
OJBLDDIHYSPHIV-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=O |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=O |
| 1423-13-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









